tert-butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate

Avibactam synthesis Stereochemistry β-lactamase inhibitor

Achieving correct (2S,5R)-diazabicyclooctane core geometry in avibactam synthesis demands strict (S)-stereochemistry. This 98% ee N-Boc-protected (S)-2-aminomethoxy pyrrolidine (CAS 863991-04-2) is the definitive building block. · Melting point 88-90°C enables robust crystallization purification · Chemoselective aminooxy handle for oxime ligation-based SAR libraries · Suitable as an ANDA reference standard for method validation and QC release

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
CAS No. 863991-04-2
Cat. No. B3290352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate
CAS863991-04-2
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1CON
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-4-5-8(12)7-14-11/h8H,4-7,11H2,1-3H3/t8-/m0/s1
InChIKeyYDDNOAJBYWYZCU-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate: Key Intermediate for Avibactam


This compound is a chiral, N-Boc-protected (S)-2-aminomethoxy pyrrolidine derivative serving as a critical intermediate in the multi-step synthesis of avibactam, a non-β-lactam β-lactamase inhibitor [1]. It features a specific (S)-configuration at the 2-position of the pyrrolidine ring, an aminooxy (–O–NH2) functional group, and a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen. Its molecular formula is C10H20N2O3 and molecular weight is 216.28 g/mol . The compound is a white solid with a melting point of 88–90°C [1], and its predicted boiling point is 320.7±15.0°C .

Workflow Avibactam intermediate synthesis
Selection (S)-enantiomer, aminooxy handle, Boc-protected
Use context Pharmaceutical intermediate procurement; chiral purity ≥98% e.e.

Why (R)-Enantiomer and Regioisomers Fail for Avibactam Synthesis


Simple substitution of CAS 863991-04-2 with its (R)-enantiomer (CAS 863991-05-3), regioisomeric analogues (e.g., the 3-aminooxy derivative CAS 952747-27-2), or chain-extended homologues (e.g., CAS 1780828-58-1) fails because the (S)-2-aminomethoxy stereochemistry is a strict structural prerequisite for constructing the (2S,5R)-diazabicyclooctane core of avibactam . The (R)-enantiomer would produce a diastereomeric product with incorrect spatial orientation, abolishing β-lactamase inhibitory activity. Likewise, moving the aminooxy group to the 3-position or extending the linker disrupts the precise geometry required for subsequent intramolecular urea formation, a key cyclization step documented in the avibactam patent literature . Quantitative enantiomeric purity (typically ≥98% e.e. by HPLC) is therefore indispensable, and generic in-class compounds cannot meet this stereochemical specification.

Required
(S)-2-aminomethoxy pyrrolidine (CAS 863991-04-2)
Risk if substituted
(R)-enantiomer (CAS 863991-05-3) produces diastereomeric product; stereochemical relay fails.
Required
2-aminooxymethyl regiochemistry
Risk if substituted
3-aminooxy regioisomer (CAS 952747-27-2) alters cyclization geometry; avibactam scaffold not formed.

Differentiation from (R)-Enantiomer and Regioisomeric Analogues


Stereochemical Requirement for Avibactam Intermediate

The target compound (CAS 863991-04-2) possesses the (S)-configuration at the pyrrolidine 2-position. Its (R)-enantiomer (CAS 863991-05-3) is commercially available at 98% purity , but its use in place of the (S)-isomer would result in a mismatched stereochemical outcome during avibactam construction. Avibactam's pharmacophore demands the (2S,5R)-diazabicyclooctane configuration, which derives directly from the (S)-pyrrolidine precursor. No quantitative IC50 or enzyme inhibition data exist for the (R)-derived diastereomer because it is predictably inactive as a β-lactamase inhibitor; therefore, the (S)-enantiomer is the exclusive procurement choice for this synthetic route.

Stereochemical requirement
Class-level inference
(S)-configuration at C2; (R)-enantiomer yields inactive diastereomer
Stereochemical configuration prerequisite for correct cyclization
Data to verify; (R)-derived diastereomer predicted to lack β-lactamase inhibition
Avibactam synthesis Stereochemistry β-lactamase inhibitor

2-Aminooxymethyl vs. 3-Aminooxy Regiochemistry

The aminooxy group is positioned at the 2-methyl substituent of the pyrrolidine ring in CAS 863991-04-2, enabling the formation of a six-membered urea ring upon coupling with a carbonyl electrophile. The regioisomer tert-butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate (CAS 952747-27-2) carries the aminooxy group directly on the pyrrolidine 3-position, which would lead to an entirely different cyclization geometry—potentially a seven-membered ring or intermolecular cross-linking—precluding the formation of the required diazabicyclooctane scaffold. While no direct comparative yield data are published, the avibactam patent literature explicitly defines the 2-aminomethoxy substitution pattern as essential for the intramolecular urea-forming step (see US10570133B2).

2- vs. 3-aminooxy regiochemistry
Class-level inference
2-aminooxymethyl enables 6-membered urea ring; 3-aminooxy leads to different cyclization
Regiochemistry determines avibactam scaffold formation
Supports synthetic pathway design; no comparative yield data published
Regiochemistry Cyclization Urea formation

Purity Benchmark for cGMP Intermediate Procurement

The compound is commercially supplied at 98% purity (HPLC) , which is the typical specification for advanced pharmaceutical intermediates intended for regulatory (ANDA) filings . A minimum purity of 95% is also reported from alternative sources . The closest in-class comparator, the avibactam intermediate (2S,5R)-5-benzyloxyamino-piperidine-2-carboxylic acid ethyl ester oxalate (CAS 1416134-48-9), is similarly specified at 98% purity , indicating that 98% is the benchmark for intermediates destined for β-lactamase inhibitor manufacturing. The target compound's LogP of 1.276 and TPSA of 64.79 facilitate normal-phase chromatographic purification to this standard.

Purity benchmark
Cross-study comparable
98% purity (HPLC)
Meets pharmaceutical intermediate procurement standard
Comparable to other avibactam intermediates; supports downstream processing
Purity Quality control cGMP intermediate

Physical Identity for Quality Control Differentiation

The target compound exhibits a distinct melting point range of 88–90°C [1], which can be used as a rapid identity and purity check. In contrast, the chain-extended analogue tert-butyl 2-(2-(aminooxy)ethyl)pyrrolidine-1-carboxylate (CAS 1780828-58-1) is reported as a liquid or low-melting solid, while the (R)-enantiomer (CAS 863991-05-3) may exhibit a similar melting point but opposite optical rotation. The melting point of the regioisomer tert-butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate is not disclosed, but its molecular weight of 202.25 g/mol differs from the target compound's 216.28 g/mol, providing an additional confirmatory parameter via mass spectrometry or elemental analysis.

Physical identity
Supporting evidence
mp 88–90°C; MW 216.28 g/mol
Orthogonal QC identity confirmation parameters
Differentiates from regioisomer (MW 202.25) and chain-extended analogue (liquid)
Melting point Identity testing QC release

Aminooxy Chemoselectivity for Oxime Ligation

The aminooxy (–O–NH2) group in CAS 863991-04-2 reacts chemoselectively with carbonyl compounds to form stable oxime ethers, a reaction exploited in the avibactam synthesis to attach the β-lactamase-binding side chain. Non-aminooxy analogues such as Boc-prolinol (CAS 69610-40-8) or (S)-2-(aminomethyl)-1-Boc-pyrrolidine (CAS 119020-01-8) cannot participate in this chemoselective ligation . While direct kinetic comparison data are absent, the second-order rate constants for aminooxy–carbonyl oxime formation are well-established in the bioorthogonal chemistry literature to be ~10^3 M^-1 s^-1 under mildly acidic conditions (pH 4–6), enabling efficient coupling without competing amine acylation [1].

Aminooxy chemoselectivity
Class-level inference
Oxime ligation with carbonyls; k ~10³ M⁻¹ s⁻¹ (pH 4–6)
Enables critical chemoselective coupling step
Non-aminooxy analogues cannot participate; requires review for reaction optimization
Bioorthogonal chemistry Oxime ligation Chemoselectivity

Application Scenarios for Avibactam Intermediate


cGMP Avibactam Sodium API Manufacturing

As the designated avibactam intermediate 1 [1], CAS 863991-04-2 is procured at 98% purity as the (S)-enantiomer for large-scale cGMP synthesis of avibactam sodium (CAS 1192491-61-4), a β-lactamase inhibitor approved in combination with ceftazidime for complicated urinary tract and intra-abdominal infections . The correct (S)-stereochemistry is non-negotiable (see Evidence Item 1).

Process Chemistry Optimization and Scale-Up Studies

Process R&D groups can use the distinct melting point (88–90°C [2]) and TPSA/LogP values (TPSA 64.79, LogP 1.276 ) of CAS 863991-04-2 to develop robust crystallization and chromatographic purification protocols for intermediate isolation, comparing favorably with non-crystalline analogues that are more difficult to purify.

ANDA Reference Standard Qualification

The compound's suitability for ANDA applications , combined with its defined purity specification, makes it a qualified reference standard for analytical method development, method validation (AMV), and quality control (QC) release testing of avibactam intermediates and final API.

Avibactam Analogue Library Exploration

The chemoselective aminooxy handle enables modular diversification of the avibactam side chain via oxime ligation (see Evidence Item 5), supporting the synthesis of focused libraries of diazabicyclooctane β-lactamase inhibitors for structure–activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
Avibactam sodium synthesis research
(S)-enantiomer identity, purity ≥98%
Enantiomeric excess and chiral purity confirmation
Process chemistry purification studies
Crystallinity and distinct melting point
Crystallization protocol robustness; identity by mp
Analytical reference standard development
Defined purity and physical characteristics
Method validation and QC release testing consistency
Avibactam analogue library diversification
Chemoselective aminooxy handle
Oxime ligation efficiency and modular side-chain SAR
Quote Request

Request a Quote for tert-butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.